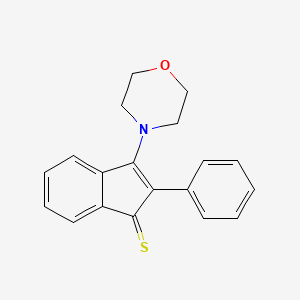
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- is a complex organic compound that belongs to the class of indene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Thione Group: This step might involve the use of sulfurizing agents.
Attachment of the Morpholinyl and Phenyl Groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to thiol using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the indene core or attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene-1-thione, 2-phenyl-: Lacks the morpholinyl group.
1H-Indene-1-thione, 3-(4-piperidinyl)-2-phenyl-: Contains a piperidinyl group instead of morpholinyl.
1H-Indene-1-thione, 3-(4-morpholinyl)-2-methyl-: Has a methyl group instead of phenyl.
Eigenschaften
CAS-Nummer |
60688-81-5 |
|---|---|
Molekularformel |
C19H17NOS |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
3-morpholin-4-yl-2-phenylindene-1-thione |
InChI |
InChI=1S/C19H17NOS/c22-19-16-9-5-4-8-15(16)18(20-10-12-21-13-11-20)17(19)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI-Schlüssel |
XEASTWGSKMGZSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



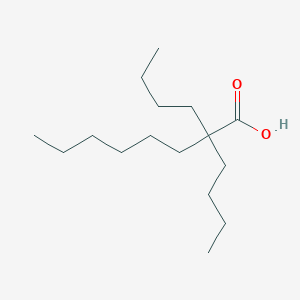

![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)

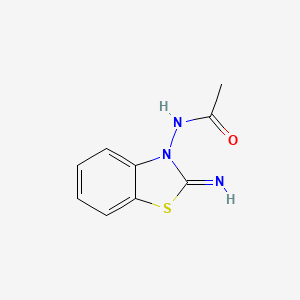
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
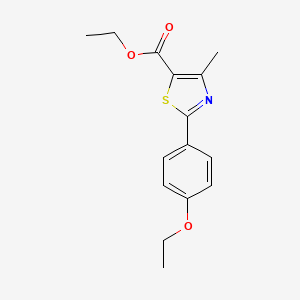
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)
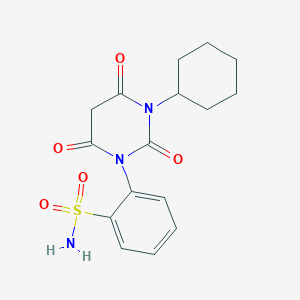
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
